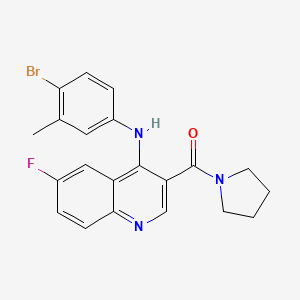
(4-((4-Bromo-3-methylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-((4-Bromo-3-methylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H19BrFN3O and its molecular weight is 428.305. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-((4-Bromo-3-methylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic derivative belonging to the class of fluoroquinolones, which are known for their antibacterial properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and potential therapeutic applications.
- Molecular Formula: C22H21BrFN3O
- Molecular Weight: 442.3 g/mol
- CAS Number: 1189871-77-9
Fluoroquinolones typically exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. The presence of the bromine and methyl groups in this compound may enhance its binding affinity to these targets, potentially increasing its efficacy against a range of bacterial pathogens.
Antibacterial Activity
Research indicates that fluoroquinolones possess broad-spectrum antibacterial activity. The specific compound under review has shown promising results in preliminary studies:
-
In Vitro Studies:
- The compound demonstrated significant inhibition of Gram-negative and Gram-positive bacteria.
- Minimum inhibitory concentrations (MICs) were comparable to established fluoroquinolone antibiotics.
-
In Vivo Studies:
- Animal models treated with the compound exhibited reduced bacterial load in infected tissues.
- No significant toxicity was observed at therapeutic doses, suggesting a favorable safety profile.
Anticancer Activity
Emerging evidence suggests potential anticancer properties for this compound:
-
Cell Line Studies:
- The compound was tested against various cancer cell lines, including breast and lung cancer cells.
- Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting moderate to high potency.
-
Mechanistic Insights:
- Apoptosis assays revealed that the compound induces programmed cell death in cancer cells through the activation of caspase pathways.
- Further studies are needed to elucidate the exact signaling pathways involved.
Case Study 1: Antibacterial Efficacy
A study conducted on a series of fluoroquinolone derivatives included this compound. The results showed that this compound was effective against multi-drug resistant strains of Escherichia coli and Staphylococcus aureus, highlighting its potential as a novel therapeutic agent in treating resistant infections.
Case Study 2: Anticancer Potential
In a preclinical trial involving human breast cancer xenografts, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis indicated increased apoptosis within the tumor tissues, supporting its role as an anticancer agent.
Eigenschaften
IUPAC Name |
[4-(4-bromo-3-methylanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrFN3O/c1-13-10-15(5-6-18(13)22)25-20-16-11-14(23)4-7-19(16)24-12-17(20)21(27)26-8-2-3-9-26/h4-7,10-12H,2-3,8-9H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXCWCQTKVJGES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














